1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is known for its applications in various fields, including analytical chemistry, dyeing, and biological staining.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline derivatives to form diazonium salts. These diazonium salts are then coupled with naphthalene derivatives to form the azo compound.
Diazotization: Aniline derivatives are treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form diazonium salts.
Azo Coupling: The diazonium salts are then reacted with 2-methylaminonaphthalene in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene has several scientific research applications:
Analytical Chemistry: Used as a dye for staining and detecting specific compounds in analytical procedures.
Biology: Employed in biological staining to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the dyeing of textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene involves its interaction with molecular targets through its azo groups. The compound can form hydrogen bonds and π-π interactions with various biomolecules, leading to changes in their structure and function. The azo groups can also undergo redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- p-(4-Butyl-phenylazo)calix6arene : A calixarene derivative with multiple azo groups.
1-(4-[Phenylazo]phenylazo)-2-naphthol: Another azo dye with similar structural features but different functional groups.
4-(Phenylazo)benzoic acid: A compound with a single azo group and different applications.
Uniqueness
1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene is unique due to its specific combination of azo groups and methylaminonaphthalene structure. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
N-methyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5/c1-24-22-16-11-17-7-5-6-10-21(17)23(22)28-27-20-14-12-19(13-15-20)26-25-18-8-3-2-4-9-18/h2-16,24H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNDCGNXYIBOLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399928 |
Source
|
Record name | N-Methyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125455-63-2 |
Source
|
Record name | N-Methyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.